

Application Note: Comprehensive Spectroscopic Characterization of 1-(4-Methoxybenzoyl)piperidin-4-one

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Compound of Interest

Compound Name:	1-(4-Methoxybenzoyl)piperidin-4-one
CAS No.:	91586-26-4
Cat. No.:	B1371430

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Abstract

This document provides a detailed guide to the spectroscopic analysis of **1-(4-Methoxybenzoyl)piperidin-4-one** (CAS No: 91586-26-4), a key heterocyclic intermediate in organic synthesis and medicinal chemistry.[1] We present a multi-technique approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural elucidation. This note details optimized protocols, presents expected data, and offers an in-depth interpretation of the spectral features, explaining the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to serve as a robust reference for researchers in synthetic chemistry, quality control, and drug development.

Introduction and Molecular Overview

1-(4-Methoxybenzoyl)piperidin-4-one is a substituted piperidone derivative whose structural framework is a recurring motif in pharmacologically active compounds.[2] Its synthetic utility arises from the presence of multiple reactive sites, including a ketone and a tertiary amide, which allow for diverse chemical modifications.[1] Accurate and comprehensive characterization is paramount to ensuring purity and confirming structural integrity before its use in downstream applications.

The molecular structure contains several key features that yield distinct spectroscopic signatures:

- A piperidin-4-one ring, providing a saturated heterocyclic core.
- A ketone carbonyl (C=O) within the piperidone ring.
- A tertiary amide functionality, resulting from the acylation of the piperidine nitrogen.
- A para-substituted aromatic ring (4-methoxyphenyl group).

This application note will systematically dissect the data from NMR, IR, and MS to build a complete and validated structural profile of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework of a molecule. Due to the hindered rotation around the amide C-N bond, certain N-substituted piperazines and related structures can exhibit conformational isomers (rotamers) in solution, which may lead to signal doubling or broadening in NMR spectra.[3][4] While this is a possibility, the following analysis assumes a time-averaged structure at room temperature for clarity.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve 10-20 mg of **1-(4-Methoxybenzoyl)piperidin-4-one** in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
- **Instrumentation:** Data acquisition is performed on a 400 MHz NMR spectrometer.[3][5]

- ^1H NMR Parameters: Accumulate 16 scans with a relaxation delay of 1.0 second.[5]
- ^{13}C NMR Parameters: Acquire 1024 scans with a 2.0-second relaxation delay to ensure adequate signal-to-noise for quaternary carbons.[5]

^1H NMR: Data and Interpretation

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

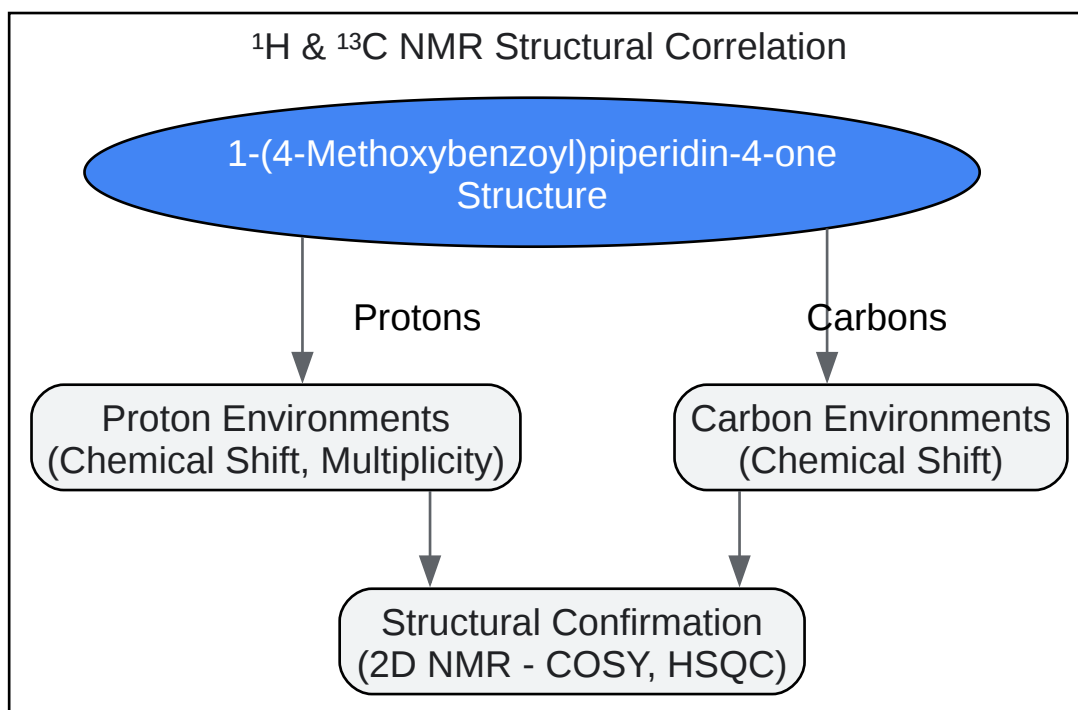
Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.45	Doublet (d)	2H	Ar-H (ortho to C=O)	Deshielded by the anisotropic effect of the adjacent amide carbonyl group.
~ 6.95	Doublet (d)	2H	Ar-H (ortho to -OCH ₃)	Shielded by the electron-donating effect of the methoxy group.
~ 3.85	Singlet (s)	3H	-OCH ₃	Characteristic singlet for a methoxy group on an aromatic ring.[6]
~ 3.90	Triplet (t)	2H	Piperidine H (α to N)	Protons adjacent to the amide nitrogen, deshielded.
~ 3.60	Triplet (t)	2H	Piperidine H (α to N)	May be distinct from the other α -protons due to amide rotamers.

| ~ 2.60 | Triplet (t) | 4H | Piperidine H (β to N) | Protons adjacent to the ketone carbonyl group. |

Note: The piperidine ring protons often appear as complex multiplets due to conformational dynamics and potential non-equivalence. The assignments above represent a simplified model.

Diagram 1: NMR Correlation Workflow



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Caption: Logical flow for correlating NMR data to molecular structure.

¹³C NMR: Data and Interpretation

The ¹³C NMR spectrum reveals the number and electronic environment of all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 208.0	Ketone C=O	Characteristic downfield shift for a ketone carbon. [7]
~ 170.0	Amide C=O	Upfield relative to the ketone due to resonance with the nitrogen lone pair.
~ 163.0	Ar-C (C-OCH ₃)	Shielded by the electron-donating methoxy group.
~ 135.0	Ar-C (C-C=O)	Quaternary carbon, deshielded by the attached carbonyl.
~ 129.5	Ar-CH (ortho to C=O)	Aromatic CH carbons.
~ 114.0	Ar-CH (ortho to -OCH ₃)	Aromatic CH carbons, shielded by the methoxy group.
~ 55.5	-OCH ₃	Typical chemical shift for a methoxy carbon.
~ 45.0	Piperidine C (α to N)	Carbons adjacent to the amide nitrogen.

| ~ 41.0 | Piperidine C (β to N) | Carbons adjacent to the ketone. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[\[8\]](#)

Experimental Protocol: FT-IR Data Acquisition

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FT-IR spectrometer is used.

- Parameters: The spectrum is recorded from 4000 cm^{-1} to 400 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.[8]

IR Spectrum: Data and Interpretation

The IR spectrum of **1-(4-Methoxybenzoyl)piperidin-4-one** is dominated by two strong carbonyl absorptions, which are key diagnostic features.

Table 3: Characteristic IR Absorption Frequencies

Frequency (cm^{-1})	Assignment	Intensity	Rationale
~ 3050-3000	Aromatic C-H stretch	Medium	C-H vibrations on the sp^2 hybridized carbons of the benzene ring.[9]
~ 2950-2850	Aliphatic C-H stretch	Medium	C-H vibrations of the sp^3 hybridized carbons in the piperidine ring.[10]
~ 1715	Ketone C=O stretch	Strong	Typical frequency for a six-membered ring ketone.[1][11]
~ 1645	Amide C=O stretch	Strong	Frequency is lowered from a typical ketone due to resonance with the nitrogen lone pair, which imparts single-bond character.[1][12]
~ 1605, 1510	Aromatic C=C stretch	Strong/Medium	Skeletal vibrations of the aromatic ring.[1]
~ 1255	Aryl-O-C stretch	Strong	Asymmetric C-O-C stretching of the methoxy group.[1]

| ~ 840 | C-H out-of-plane bend | Strong | Characteristic of 1,4-disubstituted (para) aromatic rings.[1] |

The presence of two distinct and strong peaks in the carbonyl region ($1800-1600\text{ cm}^{-1}$) is definitive evidence for the ketone and amide functionalities within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[13] Electron Ionization (EI) is particularly useful for generating a reproducible fragmentation fingerprint.

Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** The sample is introduced via a direct insertion probe or a Gas Chromatography (GC) inlet.
- **Instrumentation:** A quadrupole mass spectrometer operating in Electron Ionization (EI) mode.
- **Parameters:** Ionization energy is set to a standard 70 eV.[6] The mass analyzer scans a range of m/z 40-500.

Mass Spectrum: Data and Interpretation

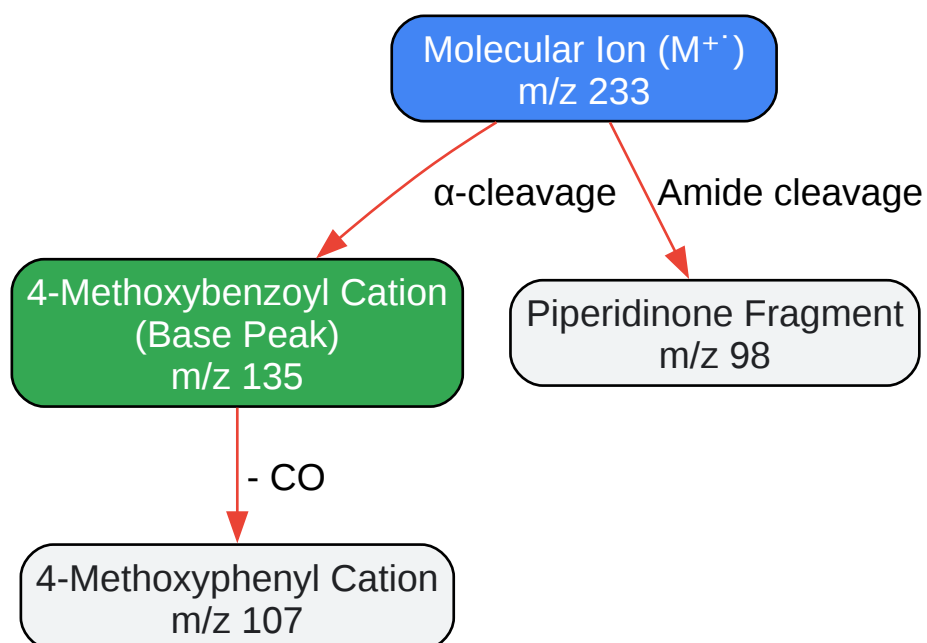
The molecular formula $\text{C}_{13}\text{H}_{15}\text{NO}_3$ corresponds to a molecular weight of 233.26 g/mol .

Table 4: Major Fragments in the EI Mass Spectrum

m/z	Proposed Fragment Structure	Fragmentation Pathway
233	$[\text{C}_{13}\text{H}_{15}\text{NO}_3]^+$	Molecular Ion (M^+) [1]
135	$[\text{C}_8\text{H}_7\text{O}_2]^+$	Base Peak. α -cleavage of the amide C-C bond, forming the stable 4-methoxybenzoyl cation.[1]
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Loss of carbon monoxide (CO) from the m/z 135 fragment.[1]
98	$[\text{C}_5\text{H}_8\text{NO}]^+$	Cleavage of the amide bond, with charge retention on the piperidinone fragment.[1]

| 77 | $[\text{C}_6\text{H}_5]^+$ | Loss of a methoxy radical from the m/z 107 fragment. |

Diagram 2: Key Mass Spectrometry Fragmentation Pathways



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Caption: Primary fragmentation routes for **1-(4-Methoxybenzoyl)piperidin-4-one** in EI-MS.

The fragmentation pattern strongly supports the proposed structure. The formation of the m/z 135 acylium ion as the base peak is a highly characteristic fragmentation for N-benzoyl derivatives and provides compelling evidence for the connectivity between the 4-methoxyphenyl ring and the piperidine nitrogen via a carbonyl group.^{[1][14]}

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the comprehensive structural analysis of **1-(4-Methoxybenzoyl)piperidin-4-one**. ^1H and ^{13}C NMR confirm the precise arrangement of the carbon-hydrogen framework. FT-IR spectroscopy offers rapid and unambiguous identification of the key ketone and amide functional groups through their distinct carbonyl stretching frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern, led by the formation of the 4-methoxybenzoyl cation, which corroborates the overall molecular architecture. These protocols and the interpreted data establish a benchmark for the analysis of this compound and related structures.

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